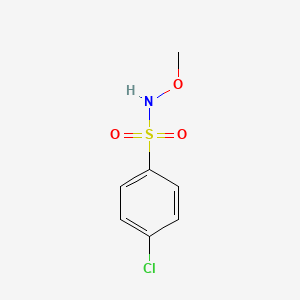
4-Chloro-N-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methoxybenzene-1-sulfonamide typically involves the sulfonation of 4-chloroaniline followed by the introduction of a methoxy group. One common method is as follows:
Sulfonation: 4-Chloroaniline is reacted with chlorosulfonic acid to form 4-chloroaniline-1-sulfonic acid.
Amidation: The sulfonic acid derivative is then treated with methanol and a suitable base (e.g., sodium hydroxide) to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chloro and methoxy groups on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions. Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid, bromine, and sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Major Products Formed
Electrophilic Substitution: Nitrated or halogenated derivatives of this compound.
Nucleophilic Substitution: Substituted sulfonamide derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-Chloro-N-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-3-methoxybenzene-1-sulfonamide: Similar structure but with the methoxy group in a different position.
4-Methoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
4-Chloro-N-methoxybenzene-1-sulfonamide is unique due to the specific combination of chloro, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
143076-07-7 |
|---|---|
Fórmula molecular |
C7H8ClNO3S |
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
4-chloro-N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Clave InChI |
WASZWHZNTXAEQZ-UHFFFAOYSA-N |
SMILES canónico |
CONS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


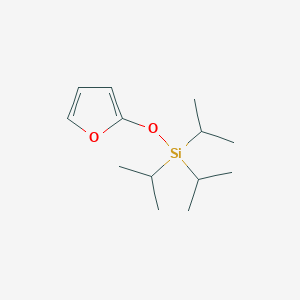
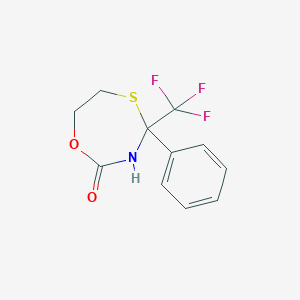
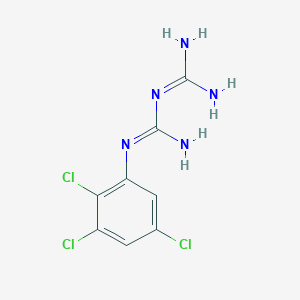
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

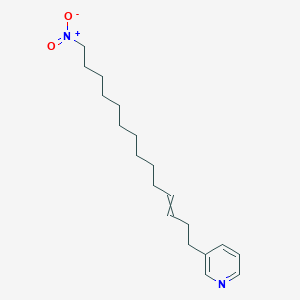
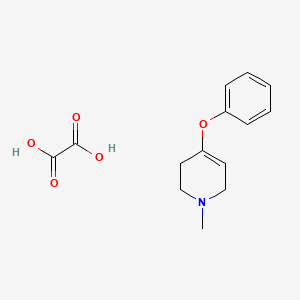
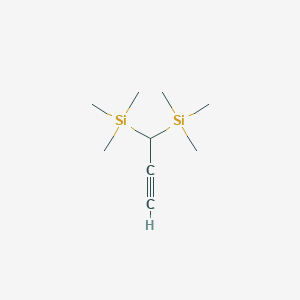

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
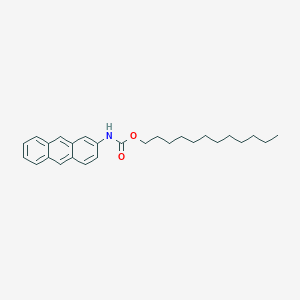
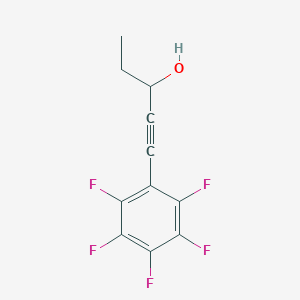
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
